GLP-1 Receptor Binding Affinity of Liraglutide vs. Semaglutide: A Structural Trade-Off
Liraglutide demonstrates superior GLP-1 receptor (GLP-1R) binding affinity compared to semaglutide, a direct structural trade-off for its shorter half-life. In the foundational medicinal chemistry study by Lau et al., semaglutide exhibited a GLP-1R affinity (Ki) of 0.38 ± 0.06 nM, representing a three-fold decrease in receptor affinity relative to liraglutide [1]. This differential arises from the distinct fatty acid acylation strategies: liraglutide's C16 palmitic acid conjugation versus semaglutide's C18 diacid chain, which prioritizes enhanced albumin binding over receptor engagement [2].
| Evidence Dimension | GLP-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ~0.13 nM (calculated from semaglutide being three-fold decreased) |
| Comparator Or Baseline | Semaglutide: 0.38 ± 0.06 nM |
| Quantified Difference | Liraglutide exhibits approximately 3-fold higher GLP-1R affinity than semaglutide |
| Conditions | In vitro radioligand binding assay using human GLP-1 receptor |
Why This Matters
Higher receptor affinity may translate to distinct pharmacodynamic signaling profiles relevant for researchers investigating biased agonism, tissue-specific receptor activation, or comparative efficacy in cell-based and in vivo models.
- [1] Lau J, Bloch P, Schäffer L, Pettersson I, Spetzler J, Kofoed J, et al. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. J Med Chem. 2015;58(18):7370-80. View Source
- [2] Müller TD, Finan B, Bloom SR, D'Alessio D, Drucker DJ, Flatt PR, et al. Glucagon-like peptide 1 (GLP-1). Mol Metab. 2019;30:72-130. View Source
